molecular formula C21H17ClF3NO2 B11943200 N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide CAS No. 853333-30-9

N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Cat. No.: B11943200
CAS No.: 853333-30-9
M. Wt: 407.8 g/mol
InChI Key: YRRAHUBNRRWSEX-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a complex organic compound with the molecular formula C21H17ClF3NO2 This compound is known for its unique structural features, which include a chlorinated phenyl ring, a trifluoromethyl-substituted phenyl ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted derivatives of the chlorinated phenyl ring.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide
  • N-(4-Chloro-2-methylphenyl)-3-(2-(trifluoromethyl)phenyl)propanamide
  • N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acetamide

Comparison: N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is unique due to the presence of both a furan ring and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

853333-30-9

Molecular Formula

C21H17ClF3NO2

Molecular Weight

407.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C21H17ClF3NO2/c1-13-12-14(22)6-9-18(13)26-20(27)11-8-15-7-10-19(28-15)16-4-2-3-5-17(16)21(23,24)25/h2-7,9-10,12H,8,11H2,1H3,(H,26,27)

InChI Key

YRRAHUBNRRWSEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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